tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane. The mixture is stirred for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester. This intermediate is then dissolved in ethanedioyl chloride and dichloromethane, followed by the addition of dimethyl sulfoxide and triethylamine, and stirred at room temperature for 15 hours to yield tert-Butyl 3-oxoazetidine-1-carboxylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Aplicaciones Científicas De Investigación

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate can be synthesized through various methods, including the following reaction conditions:

- Starting Material : (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.

- Solvent : Tetrahydrofuran (THF).

- Reagents : Potassium tert-butoxide as a base.

- Temperature : Reaction is conducted at -78 °C, then warmed to ambient temperature.

This compound has been utilized in the synthesis of various derivatives, showcasing its versatility in creating more complex molecules .

Drug Development

This compound has shown potential in drug development due to its ability to act as a precursor for biologically active compounds. For instance, it has been explored for its efficacy in synthesizing novel heterocyclic compounds that exhibit pharmacological activities such as anti-inflammatory and analgesic effects .

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

Biological Research Applications

The compound has also been employed in biological research, particularly in studies related to enzyme inhibition and receptor binding assays. Its structural characteristics allow it to interact with biological targets effectively, making it a valuable tool in medicinal chemistry .

Material Science Applications

In material science, this compound is used in the development of polymers and other materials due to its ability to modify physical properties like solubility and thermal stability. Its derivatives have been incorporated into polymer matrices to enhance mechanical properties and resistance to environmental factors .

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 4-oxoazepane-1-carboxylate: Similar in structure but lacks the methyl group at the 3-position.

tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate: Similar but with the oxo group at the 5-position instead of the 4-position

Uniqueness

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to its analogs .

Actividad Biológica

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure

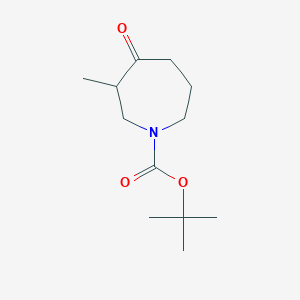

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, a methyl group, and a carbonyl group within a seven-membered azepane ring, which contributes to its unique biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Studies have shown that derivatives of this compound can act as inhibitors of specific enzymes. For example, certain azepane derivatives have been evaluated for their ability to inhibit Rho kinase, an important target in cancer therapy. The inhibition mechanism often involves interaction with the ATP-binding site of the enzyme, leading to reduced cellular proliferation in cancer cell lines .

Receptor Modulation

The compound has also been investigated for its effects on muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive function. Research indicates that compounds with similar structures can enhance M1 receptor activity, potentially offering therapeutic benefits for cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the azepane ring or substituents can significantly influence potency and selectivity towards specific biological targets.

Key Findings from SAR Studies

- Ring Modifications : Alterations in the azepane structure can enhance binding affinity to target receptors.

- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings affects the overall efficacy and potency of the compound .

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that this compound derivatives inhibited growth in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to Rho kinase inhibition leading to cell cycle arrest .

- Cognitive Enhancement : A study focusing on cognitive enhancement showed that compounds structurally related to this compound significantly increased M1 receptor-mediated signaling in neuronal cultures, suggesting potential applications in treating Alzheimer’s disease .

Data Tables

Propiedades

IUPAC Name |

tert-butyl 3-methyl-4-oxoazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQPVZMYCPKCSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.